molecular formula C10H22Cl2N2 B13896765 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

Cat. No.: B13896765
M. Wt: 241.20 g/mol
InChI Key: ABIUNMIDDQBQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted amines.

Mechanism of Action

The mechanism of action of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its enantioselective synthesis and specific molecular interactions make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H

InChI Key

ABIUNMIDDQBQCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CCC(C1)C2N.Cl.Cl

Origin of Product

United States

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